Ethyl 3-(2-hydroxyphenyl)propanoate
Overview
Description
Ethyl 3-(2-hydroxyphenyl)propanoate, also known as ethyl melilotate or ethyl o-hydroxyhydrocinnamate, is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . It is an ester derived from the reaction between 2-hydroxyphenylpropanoic acid and ethanol. This compound is known for its pleasant aroma and is often used as a flavoring agent .
Mechanism of Action
Target of Action
Esters are often used in a variety of applications due to their ability to react with water to produce alcohols and carboxylic or other types of acids . This reaction, known as hydrolysis, can be exploited in biological systems.
Mode of Action
The mode of action of esters generally involves the process of hydrolysis. In the presence of a catalyst such as an acid or base, esters can react with water to produce an alcohol and an acid . The specific interactions of Ethyl 3-(2-hydroxyphenyl)propanoate with its targets would depend on the specific biological or chemical context.
Biochemical Pathways
Esters are involved in various biochemical pathways. For example, they play a crucial role in the formation of fats and oils, which are essentially glycerol esters of long-chain carboxylic acids . .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of esters can vary widely depending on their specific structures. Generally, small esters are often well absorbed through biological membranes, and can be distributed throughout the body. They are typically metabolized by esterases, enzymes that catalyze the hydrolysis of esters
Result of Action
The results of the action of esters depend on their specific structures and the context in which they are used. In some cases, the hydrolysis of esters can result in the release of bioactive alcohols or acids
Action Environment
The action of esters can be influenced by various environmental factors. For example, the rate of hydrolysis can be affected by factors such as temperature, pH, and the presence of catalysts The stability of esters can also be affected by conditions such as heat and light
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-hydroxyphenyl)propanoate can be synthesized through esterification, where 2-hydroxyphenylpropanoic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-hydroxyphenylpropanoic acid.
Reduction: 2-hydroxyphenylpropanol.
Substitution: Various esters and ethers depending on the substituent.
Scientific Research Applications
Ethyl 3-(2-hydroxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized as a flavoring agent in food and beverages due to its pleasant aroma.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the hydroxyl group.
Ethyl cinnamate: Similar ester structure with a phenyl group but without the hydroxyl group.
Ethyl salicylate: Contains both ester and hydroxyl groups but differs in the position of the hydroxyl group.
Uniqueness
Ethyl 3-(2-hydroxyphenyl)propanoate is unique due to the presence of both the ester and hydroxyl groups, which contribute to its distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
ethyl 3-(2-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMJMZSXBPHDKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483029 | |
Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid, Slight spicy aroma | |
Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20921-04-4 | |
Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020921044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-(2-HYDROXYPHENYL)PROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ6V125HE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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